molecular formula C14H10ClN3O5 B12453691 N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B12453691
M. Wt: 335.70 g/mol
InChI Key: HMBQCFKBWUAHNS-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of both chloro and nitro substituents on the phenyl ring, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinct structural features.

Preparation Methods

The synthesis of N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline, followed by acylation with 2-methyl-3-nitrobenzoyl chloride. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro group can undergo nucleophilic substitution, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it can interact with enzymes and other proteins involved in cellular processes .

Comparison with Similar Compounds

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide can be compared with other nitroaniline derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H10ClN3O5

Molecular Weight

335.70 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H10ClN3O5/c1-8-10(3-2-4-12(8)17(20)21)14(19)16-9-5-6-11(15)13(7-9)18(22)23/h2-7H,1H3,(H,16,19)

InChI Key

HMBQCFKBWUAHNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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